calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
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Overview
Description
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate, also known as Pitavastatin calcium, is a compound primarily used as a lipid-lowering agent. It belongs to the class of statins, which are inhibitors of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, an enzyme involved in cholesterol biosynthesis. This compound is known for its efficacy in reducing plasma cholesterol levels and preventing cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate involves several key steps. One notable method includes the total mechano-synthesis route, which starts with 4-bromoquinoline. This method incorporates an extrusive Suzuki–Miyaura coupling, mechanochemical Minisci C–H alkylation, and extrusive oxidation Heck coupling . These reactions are performed under eco-friendly conditions, making the process efficient and sustainable.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is often produced in powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce hydroquinoline compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of statin synthesis and mechanism of action.
Biology: It is used to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It is used in the development of lipid-lowering therapies and cardiovascular disease prevention.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower plasma cholesterol levels. This mechanism also involves the upregulation of LDL receptors, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Rosuvastatin
- Simvastatin
- Lovastatin
- Pravastatin
Uniqueness
Compared to other statins, calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has a unique quinoline ring structure, which contributes to its high potency and efficacy at lower doses. This structural feature also provides improved pharmacokinetics and effective HMG-CoA inhibition .
Properties
Molecular Formula |
C50H46CaF2N2O8 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2 |
InChI Key |
RHGYHLPFVJEAOC-UHFFFAOYSA-L |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
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